molecular formula C16H13F6N5O B15143874 (2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4

(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4

Numéro de catalogue: B15143874
Poids moléculaire: 409.32 g/mol
Clé InChI: RLSFDUAUKXKPCZ-GPBXNQQSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Rac)-Sitagliptin-d4 is a deuterated form of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The deuterium atoms in (Rac)-Sitagliptin-d4 replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Sitagliptin-d4 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms and the formation of the Sitagliptin core structure. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.

Industrial Production Methods

Industrial production of (Rac)-Sitagliptin-d4 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The use of advanced technologies and equipment helps in achieving efficient and cost-effective production.

Analyse Des Réactions Chimiques

Types of Reactions

(Rac)-Sitagliptin-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups in the compound.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups in the compound with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives with altered functional groups, while substitution reactions can result in the formation of new compounds with different properties.

Applications De Recherche Scientifique

(Rac)-Sitagliptin-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of Sitagliptin.

    Biology: Employed in biological studies to investigate the effects of deuterium substitution on the biological activity and metabolism of Sitagliptin.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the impact of deuterium on the efficacy and safety of Sitagliptin.

    Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems to enhance the therapeutic potential of Sitagliptin.

Mécanisme D'action

(Rac)-Sitagliptin-d4 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon release. The molecular targets involved include the DPP-4 enzyme and the incretin hormones, which play a crucial role in glucose homeostasis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to (Rac)-Sitagliptin-d4 include other DPP-4 inhibitors such as:

    Sitagliptin: The non-deuterated form of (Rac)-Sitagliptin-d4.

    Vildagliptin: Another DPP-4 inhibitor with a different chemical structure.

    Saxagliptin: A DPP-4 inhibitor with a distinct mechanism of action.

Uniqueness

The uniqueness of (Rac)-Sitagliptin-d4 lies in its deuterium substitution, which enhances its metabolic stability and pharmacokinetic properties compared to non-deuterated Sitagliptin. This modification can lead to improved therapeutic outcomes and reduced side effects, making it a valuable compound in the treatment of type 2 diabetes.

Propriétés

Formule moléculaire

C16H13F6N5O

Poids moléculaire

409.32 g/mol

Nom IUPAC

(Z)-3-amino-1-[5,5,6,6-tetradeuterio-3-(trifluoromethyl)-8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one

InChI

InChI=1S/C16H13F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4-6H,1-3,7,23H2/b9-5-/i1D2,2D2

Clé InChI

RLSFDUAUKXKPCZ-GPBXNQQSSA-N

SMILES isomérique

[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)/C=C(/CC3=CC(=C(C=C3F)F)F)\N)([2H])[2H])[2H]

SMILES canonique

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C=C(CC3=CC(=C(C=C3F)F)F)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.